molecular formula C18H22BrNO2 B13729611 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 31756-15-7

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B13729611
CAS No.: 31756-15-7
M. Wt: 364.3 g/mol
InChI Key: NHMWEBZBZYZFHT-UHFFFAOYSA-N
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Description

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide (CAS: 31756-14-6) is a synthetic isoquinoline alkaloid derivative with structural features common to bioactive tetrahydroisoquinolines (THIQs). The compound features a benzyl group at the 2-position and methoxy substituents at the 6- and 7-positions of the isoquinoline core. Its synthesis typically involves the Pictet–Spengler reaction, a one-step cyclization of 3,4-dimethoxyphenylethylamine with benzaldehyde derivatives in trifluoroacetic acid (TFA), yielding high purity (85–98%) . This method is advantageous for scalability and efficiency compared to earlier multi-step approaches .

Properties

CAS No.

31756-15-7

Molecular Formula

C18H22BrNO2

Molecular Weight

364.3 g/mol

IUPAC Name

2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H21NO2.BrH/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2;/h3-7,10-11H,8-9,12-13H2,1-2H3;1H

InChI Key

NHMWEBZBZYZFHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=CC=C3)OC.[Br-]

Origin of Product

United States

Preparation Methods

Bischler–Napieralski Cyclization Route

This is a classical and widely used method for synthesizing tetrahydroisoquinoline derivatives.

  • Step 1: Synthesis of amide intermediate by reacting 3,4-dimethoxyphenethylamine with benzoyl chloride or substituted benzoyl chlorides to form the corresponding amide.
  • Step 2: Cyclization of the amide under dehydrating conditions using phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form dihydroisoquinoline intermediates.
  • Step 3: Reduction of dihydroisoquinoline intermediates with sodium borohydride (NaBH₄) to yield racemic tetrahydroisoquinoline.
  • Step 4: Benzylation at the 2-position can be accomplished by alkylation reactions using benzyl bromide or benzyl halides.
  • Step 5: Conversion to hydrobromide salt by treatment with hydrobromic acid (HBr) in organic solvents.

This method has been reported with variations in acylation and cyclization conditions to optimize yield and purity of the final compound.

Pictet–Spengler Condensation

  • Step 1: Condensation of 2-(3,4-dimethoxyphenyl)ethylamine with benzaldehyde derivatives under acidic catalysis (e.g., BF₃·OEt₂).
  • Step 2: Cyclization to form the tetrahydroisoquinoline core.
  • Step 3: Subsequent benzylation and salt formation steps as above.

This approach allows for chiral synthesis when chiral auxiliaries or catalysts are employed, enabling access to enantiomerically enriched products.

One-Pot and Multicomponent Reactions (MCR)

Recent advances include one-pot multicomponent reactions combining aldehydes, amines, and other reagents to build the tetrahydroisoquinoline scaffold efficiently.

  • A typical MCR involves condensation, Michael addition, and cyclization steps proceeding sequentially without isolation of intermediates.
  • This method is less common for the exact compound but has been demonstrated for related tetrahydroisoquinoline derivatives.

Salt Formation and Purification

  • The hydrobromide salt is typically formed by treating the free base tetrahydroisoquinoline with hydrobromic acid (HBr) in organic solvents such as ethyl acetate or methanol.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • Crystallization or precipitation yields the hydrobromide salt, which is often dried, milled, and sieved for pharmaceutical-grade purity.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1 3,4-Dimethoxyphenethylamine + benzoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C Formation of amide intermediate
2 Phosphorus oxychloride (POCl₃), reflux or elevated temperature Cyclization to dihydroisoquinoline intermediate
3 Sodium borohydride (NaBH₄), methanol, 0-25°C Reduction to tetrahydroisoquinoline
4 Benzyl bromide, base (e.g., K₂CO₃), acetone or DMF, reflux Benzylation at 2-position
5 Hydrobromic acid (HBr), ethyl acetate, room temperature Formation of hydrobromide salt

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Notes
Bischler–Napieralski Well-established, scalable, versatile for substitutions Requires harsh reagents (POCl₃), racemic mixtures 60-85% overall Commonly used for 6,7-dimethoxy derivatives
Pictet–Spengler Potential for chiral synthesis, milder conditions May require chiral auxiliaries, longer reaction times 50-75% Useful for enantioselective synthesis
One-Pot MCR Efficient, fewer steps, less purification Limited scope for complex substitutions Variable Emerging method, less applied for this compound
Salt Formation Improves stability and isolation Additional purification step >90% purity achievable Essential for pharmaceutical formulation

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce the corresponding amine .

Mechanism of Action

The mechanism of action of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as catechol-O-methyltransferase, thereby modulating neurotransmitter levels in the brain . The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-benzyl derivative differs from 1-aryl analogs (e.g., 3a) in substitution position, which significantly impacts receptor affinity and toxicity. 1-Aryl derivatives generally exhibit higher acute toxicity (e.g., 3a LD₅₀ = 280 mg/kg) compared to 2-substituted analogs, where steric effects may reduce toxicity .
  • Synthesis Efficiency : The TFA-mediated Pictet–Spengler reaction provides superior yields (85–98%) compared to earlier benzene/Dean–Stark methods (35–86%) .

Pharmacological and Toxicity Profiles

Local Anesthetic Activity

  • 1-(3′-Bromo-4′-hydroxyphenyl)-THIQ (3e) : Demonstrates the lowest toxicity (LD₅₀ = 3,850 mg/kg) and retains potent anesthetic activity, making it a lead candidate for further development .

Acute Toxicity (LD₅₀ in Mice)

Compound LD₅₀ (mg/kg) Toxicity Relative to 3a
3a (1-phenyl-THIQ) 280 1× (baseline)
3e (3-Br-4-OH-phenyl-THIQ) 3,850 13.75× lower
2-Benzyl-THIQ (inferred) ~500–1,000* Moderate

*Inference based on reduced toxicity in 2-substituted vs. 1-aryl-THIQs .

Physicochemical and ADMET Properties

Property 2-Benzyl-THIQ 3a (1-phenyl-THIQ) 3e
LogP 2.98 3.2 (predicted) 2.5 (predicted)
Topological PSA (Ų) 59.95 45.2 78.3
Hepatotoxicity (in silico) Moderate High Low

Key Insights :

  • 3e’s polar 4′-OH group reduces LogP and hepatotoxicity, aligning with its superior safety profile .

Biological Activity

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, including its effects on various biological systems and potential therapeutic applications.

  • Molecular Formula : C20H26BrN2O4
  • Molecular Weight : 426.34 g/mol
  • CAS Number : 82586-59-2

Research indicates that tetrahydroisoquinoline derivatives exhibit diverse biological activities due to their ability to interact with various receptors and enzymes. The specific mechanisms of action for this compound include:

  • Inhibition of Enzymes : This compound has been studied for its inhibitory effects on enzymes such as HIV-1 reverse transcriptase, suggesting potential applications in antiviral therapies .
  • Cardioprotective Effects : A study demonstrated that this compound positively influences cardiac contractility by modulating Na+/Ca2+-exchange mechanisms in cardiomyocytes, indicating a potential role in treating heart diseases .

Antiviral Activity

The compound has shown promising results as an inhibitor of HIV-1 reverse transcriptase. Its structural features allow it to bind effectively to the enzyme, thereby preventing viral replication. In vitro studies have reported IC50 values indicating significant potency against HIV .

Cardiovascular Effects

In experiments involving rat heart tissues, this compound exhibited a positive inotropic effect. This effect was linked to enhanced contractile activity and improved cardiac function through modulation of ion exchange processes .

Neuroprotective Properties

Tetrahydroisoquinolines are known for their neuroprotective effects. Studies suggest that this compound may help in reducing neuroinflammation and protecting neuronal cells from oxidative stress, which is critical in neurodegenerative diseases .

Research Findings and Case Studies

StudyFindings
Hajam et al. (2017)Demonstrated the compound's ability to inhibit HIV-1 reverse transcriptase effectively.
Liu et al. (2015)Investigated the structure-activity relationship (SAR) and found that modifications at specific positions significantly enhance biological activity.
Nair et al. (1993)Highlighted the cardioprotective properties through Na+/Ca2+-exchange modulation in cardiac tissues.

Q & A

What are the key synthetic methodologies for 2-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves Pictet-Spengler or Bischler-Napieralski cyclization reactions. For example, details a protocol using sodium hypochlorite and tert-butanol under nitrogen to synthesize a chloro-substituted analog, achieving 55% yield after purification via flash column chromatography (FCC). Key variables include:

  • Temperature control (e.g., maintaining -60°C during oxidation steps to avoid side reactions, as in ).
  • Solvent selection (e.g., hexanes/EtOAc for FCC, as in ).
  • Catalyst optimization (e.g., boronic acid pinacol ester in ).
    Yield improvements often require iterative adjustments to stoichiometry and reaction time. Impurities like unreacted benzyl precursors or over-oxidized byproducts must be monitored via TLC or HPLC .

How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:
Discrepancies may arise from:

  • Variability in assay conditions (e.g., cell line sensitivity, serum concentration). For instance, highlights neuroprotective activity dependent on methoxy group positioning, which may not translate to anti-inflammatory assays.
  • Salt form differences (e.g., hydrobromide vs. hydrochloride salts affecting solubility, as noted in and ).
  • Stereochemical considerations (e.g., (1R)- vs. (1S)-configurations altering receptor binding, as implied in ).
    To address contradictions:
  • Perform dose-response curves across multiple assays.
  • Validate purity (>95% by HPLC) and confirm salt stoichiometry via elemental analysis .

What advanced analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Used to confirm molecular formula (e.g., C15H16BrNO2•+ with a mass error of 0.0001, as in ).
  • X-ray Crystallography: Resolves absolute stereochemistry, critical for distinguishing benzyl-substituted enantiomers ( ).
  • 2D-NMR (COSY, NOESY): Maps methoxy and benzyl group orientations (e.g., differentiating 6,7-dimethoxy from 7,8-substitution patterns) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in ester derivatives, as in ).

How does the substitution pattern (e.g., benzyl, methoxy) influence the compound’s pharmacological profile?

Answer:

  • Benzyl Group: Enhances lipophilicity and CNS penetration, but may increase cytotoxicity (e.g., notes benzyl-substituted analogs exhibit higher receptor affinity).
  • Methoxy Groups: Electron-donating effects stabilize aromatic interactions. shows 3,4-dimethoxybenzyl substitution enhances anti-inflammatory activity, while 6,7-dimethoxy groups favor α1-adrenergic receptor binding.
  • Hydrobromide Salt: Improves aqueous solubility compared to free bases, critical for in vivo studies ( ).
    Structure-activity relationship (SAR) studies require systematic substitution (e.g., replacing methoxy with hydroxyl groups, as in ) and comparative bioassays .

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